molecular formula C12H17BrFNO B3082987 (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide CAS No. 1135229-21-8

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Cat. No.: B3082987
CAS No.: 1135229-21-8
M. Wt: 290.17 g/mol
InChI Key: GABQQQQEZHVSQA-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a fluorinated secondary amine salt characterized by a benzyl group substituted with a fluorine atom at the 3-position and a tetrahydrofuran-2-ylmethyl moiety linked via an amine group. The hydrobromide salt enhances its stability and solubility in polar solvents. Key properties include:

Property Value
Molecular Formula C₁₃H₁₇FNO·HBr
Molecular Weight ~302.2 g/mol (calculated)
Structural Features 3-Fluorobenzyl group, tetrahydrofuran ring
Key Applications Research reagent, potential pharmacological intermediate

The compound’s fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the tetrahydrofuran ring contributes to conformational flexibility .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.BrH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQQQQEZHVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide involves several steps. One common method includes the reaction of 3-fluorobenzylamine with tetrahydrofuran-2-carbaldehyde under specific conditions to form the intermediate (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This intermediate is then treated with hydrobromic acid to yield the final hydrobromide salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and furan derivatives.

Scientific Research Applications

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Effects

The position of fluorine on the benzyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Fluorine Position Molecular Formula Key Differences
(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide (Target) 3-position C₁₃H₁₇FNO·HBr Balanced electronic effects; moderate solubility in polar solvents
(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide 4-position C₁₃H₁₇FNO·HBr Enhanced dipole moment due to para-substitution; higher crystallinity
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-position C₁₃H₁₇FNO Ortho-substitution induces steric hindrance; reduced stability in aqueous media

Key Findings :

  • 3-Fluoro analogs exhibit intermediate polarity and solubility compared to 2- and 4-fluoro isomers.
  • 4-Fluoro derivatives (e.g., sc-316425) are commercially available and often preferred in synthetic workflows due to predictable reactivity .
Substituent Variations: Amine Group Modifications

Replacing the tetrahydrofuran group or benzyl substituent alters biological activity and synthetic utility:

Compound Substituent Key Properties
(3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide Furan (unsaturated) Lower solubility due to planar aromatic furan; increased metabolic instability
(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 3-Methylbenzyl Reduced electronegativity; higher lipophilicity for membrane penetration
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine Morpholine-propyl Enhanced basicity and water solubility; used in receptor-binding studies

Key Findings :

  • Furan vs. tetrahydrofuran : Saturation of the furan ring (tetrahydrofuran) improves solubility and metabolic stability.
  • Methyl vs. fluorine : Methyl groups increase hydrophobicity but reduce hydrogen-bonding capacity compared to fluoro analogs .
Structural Analogs: Salt Forms and Commercial Availability

Hydrobromide salts are common, but other counterions or free bases are also studied:

Compound Form Price (500 mg) Applications
(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide (sc-316425) Hydrobromide salt $285.00 Biochemical assays, kinase inhibition studies
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (510723-78-1) Free base Not listed Intermediate in antipsychotic drug synthesis
(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (279236-81-6) Free base Not listed Histamine receptor modulation

Key Findings :

  • Hydrobromide salts are preferred for storage and handling due to improved stability.
  • Free bases (e.g., 510723-78-1) are often intermediates in multistep syntheses .

Biological Activity

(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a chemical compound with a unique structure that has garnered attention in various fields of scientific research, particularly in chemistry, biology, and medicine. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H17BrFNO
  • Molecular Weight : 290.18 g/mol
  • CAS Number : 1135229-21-8

The compound is synthesized through the reaction of 3-fluorobenzylamine with tetrahydrofuran-2-carbaldehyde, followed by treatment with hydrobromic acid to form the hydrobromide salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and influence various biochemical pathways, which may lead to therapeutic effects in different biological systems .

Biological Activity and Applications

  • Anticancer Activity :
    • Studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 0.11–1.47 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells, indicating potent anticancer properties .
    • Flow cytometry assays have demonstrated that these compounds can induce apoptosis in cancer cells via caspase activation, suggesting a mechanism for their anticancer effects .
  • Enzyme Interaction :
    • The compound has been investigated for its ability to interact with specific enzymes involved in metabolic pathways. For example, it may inhibit fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism.
  • Potential Therapeutic Applications :
    • The compound is being explored for its potential use in drug development due to its unique structural properties and biological activities. It may serve as a lead compound for designing new therapeutics targeting various diseases, including cancer and metabolic disorders .

Case Studies

A recent study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in the structure can significantly enhance biological activity. For example, substituting electron-withdrawing groups on the aromatic ring improved anticancer potency compared to parent compounds .

CompoundIC50 (µM) against MCF-7Mechanism of Action
(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine0.12–2.78Apoptosis induction via caspase activation
Reference Compound (Doxorubicin)0.79–5.51DNA intercalation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
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(3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

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